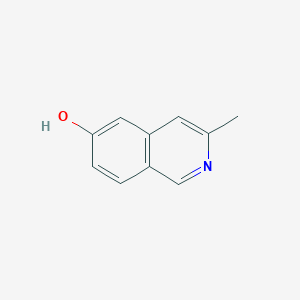
3-Methylisoquinolin-6-ol
Übersicht
Beschreibung
3-Methylisoquinolin-6-ol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methylisoquinolin-6-ol is a compound belonging to the isoquinoline family, characterized by its unique molecular structure that includes a methyl group and a hydroxyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C_10H_9NO
- Molar Mass : Approximately 159.19 g/mol
- Structural Features :
- Methyl group at position 3
- Hydroxyl group at position 6
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Notably, it is known to modulate:
- Cell Growth : Influences pathways that regulate cell proliferation.
- Apoptosis : Induces programmed cell death in cancer cells.
- Inflammation : Exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Case Study: Anticancer Efficacy
A systematic evaluation of the compound's effects on human cancer cell lines revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast) | 12.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 18.0 | Modulation of apoptosis-related proteins |
This data indicates that the compound effectively reduces cell viability in a dose-dependent manner.
Neuroprotective Effects
Additionally, studies have highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
Mechanism of Neuroprotection
The neuroprotective mechanism involves:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage.
- Inhibition of Apoptotic Pathways : Preventing the activation of caspases involved in cell death.
Comparison with Related Compounds
This compound shares structural similarities with other isoquinoline derivatives but exhibits distinct biological activities due to its specific functional groups. Below is a comparison with related compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| Isoquinoline | Basic structure without substituents | Limited biological activity |
| 6-Hydroxyisoquinoline | Hydroxyl group at position 6 | Moderate cytotoxicity |
| 3-Hydroxyisoquinoline | Hydroxyl group at position 3 | Anti-inflammatory properties |
Eigenschaften
IUPAC Name |
3-methylisoquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-9-5-10(12)3-2-8(9)6-11-7/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMNYHIVWXVNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)O)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















